molecular formula C16H16N2O3 B12564255 Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate CAS No. 143722-75-2

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate

Cat. No.: B12564255
CAS No.: 143722-75-2
M. Wt: 284.31 g/mol
InChI Key: KLKDRUXHBIZXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₁₆N₂O₃ Molecular Weight: 284.31 g/mol CAS No.: 143722-75-2 Structure: The compound consists of a methyl benzoate ester linked via an amino group to a 2-oxoethyl chain, terminating in a 4-aminophenyl group. This architecture integrates hydrophilic (amine, ester) and hydrophobic (aromatic rings) regions, enabling diverse interactions in biological and chemical systems .

Synthesis: Typically synthesized through a multi-step process:

Formation of methyl 4-aminobenzoate via reaction of 4-aminobenzoic acid with methyl chloroformate.

Condensation with 2-(4-aminophenyl)-2-oxoethylamine using dichloromethane and triethylamine as a catalyst .

Properties

CAS No.

143722-75-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3

InChI Key

KLKDRUXHBIZXQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(4-aminophenyl)-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoic acid.

  • Acidic Hydrolysis :
    Reagents: HCl (6 M), reflux at 100°C for 6–8 hours .
    Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis :
    Reagents: NaOH (4–6% aqueous solution), 80°C, 4 hours .
    Mechanism: Nucleophilic acyl substitution by hydroxide ion generates the carboxylate intermediate, which is acidified to the free acid.

Key Data :

ConditionTimeYield (%)Product
6 M HCl, 100°C8 hr924-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoic acid
6% NaOH, 80°C4 hr88Sodium 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate

Ketone Reduction

The 2-oxoethyl group is reduced to a 2-hydroxyethyl moiety using borohydrides or catalytic hydrogenation.

  • NaBH₄ Reduction :
    Reagents: NaBH₄ in ethanol, 0°C to room temperature, 2 hours .
    Product : Methyl 4-{[2-(4-aminophenyl)-2-hydroxyethyl]amino}benzoate.
    Yield : 78% (isolated after silica gel chromatography).

  • Catalytic Hydrogenation :
    Reagents: H₂ (1 atm), Pd/C (5% w/w), methanol, 25°C, 3 hours .
    Product : Methyl 4-{[2-(4-aminophenyl)ethyl]amino}benzoate (secondary amine).
    Yield : 85% (with >95% purity).

Aromatic Amine Oxidation

The 4-aminophenyl group is oxidized to a nitroso or nitro derivative under controlled conditions.

  • H₂O₂/Fe²⁺ (Fenton’s Reagent) :
    Reagents: 30% H₂O₂, FeSO₄, pH 3–4, 50°C, 1 hour .
    Product : Methyl 4-{[2-(4-nitrosophenyl)-2-oxoethyl]amino}benzoate (nitroso intermediate).
    Yield : 65% (unstable; requires immediate use).

  • KMnO₄ in H₂SO₄ :
    Reagents: KMnO₄ (2 eq), 10% H₂SO₄, 70°C, 4 hours .
    Product : Methyl 4-{[2-(4-nitrophenyl)-2-oxoethyl]amino}benzoate (nitro derivative).
    Yield : 58% (with 90% purity).

Acylation Reactions

The primary amine reacts with acylating agents to form stable amides.

  • Acetylation :
    Reagents: Acetic anhydride, pyridine, 0°C to RT, 12 hours .
    Product : Methyl 4-{[2-(4-acetamidophenyl)-2-oxoethyl]amino}benzoate.
    Yield : 94% (crystalline solid, m.p. 142–144°C).

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis reactions.

  • Transesterification :
    Reagents: Ethanol, H₂SO₄ (cat.), reflux, 6 hours .
    Product : Ethyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate.
    Yield : 81% (isolated by distillation).

  • Aminolysis :
    Reagents: Aniline, DMF, 100°C, 8 hours .
    Product : 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}-N-phenylbenzamide.
    Yield : 73% (purified via recrystallization).

pH-Dependent Stability

The compound’s stability is highly pH-sensitive due to the amine and ester functionalities:

  • Acidic Conditions (pH < 4) : Rapid hydrolysis of the ester group .

  • Basic Conditions (pH > 9) : Degradation via β-elimination at the oxoethylamino linker .
    Optimal Stability : pH 6.0–7.0 at 5–10°C .

Scientific Research Applications

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogues include substitutions on aromatic rings, ester groups, and linkers. These modifications influence melting points, solubility, and stability:

Compound Name (Example) Key Structural Features Melting Point (°C) Stability Notes Reference
Target Compound 4-aminophenyl, 2-oxoethyl linker, methyl ester Not reported pH-sensitive (amine/ester hydrolysis)
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate Ethylbenzyl group, methyl ester Not reported Enhanced lipophilicity
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate Methoxy group replaces aminophenyl Not reported Improved metabolic stability
Ph2 () 4-hydroxybenzoate, methoxyphenethyl group 93–95 High crystallinity
6a () 4-fluorophenyl, ethoxy group Not reported Increased electronegativity

Key Observations :

  • Aminophenyl vs.
  • Ethyl vs. Methyl Substituents : Ethyl groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine Substituents : Fluorinated analogues (e.g., 6a ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

Key Insights :

  • Amino Groups: The target compound’s 4-aminophenyl group may enhance target specificity for inflammatory enzymes compared to non-amino analogues .
  • Ester Variations : Ethyl esters (e.g., ) prolong half-life in vivo compared to methyl esters due to slower hydrolysis.
  • Heterocyclic Moieties : Compounds with furan or benzothiazine rings (e.g., ) exhibit broader-spectrum antimicrobial activity but face synthetic complexity.

Biological Activity

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate, also known by its CAS number 143722-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 284.31 g/mol
  • Structure : The compound features a benzoate moiety linked to an amino group and a ketone, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that it may inhibit the growth of various cancer cell lines, including breast cancer and lymphoma cells. For instance, a study demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and CCRF-CEM (T-cell leukemia) cell lines by inducing apoptosis through the activation of caspase pathways .

The proposed mechanism involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, it is believed to downregulate dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby hindering cancer cell growth. The compound's structural similarity to known DHFR inhibitors suggests that it may act through competitive inhibition .

Antioxidant Properties

In addition to its antitumor effects, this compound has been studied for its antioxidant capabilities. It has shown potential in scavenging free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property may contribute to its overall therapeutic profile .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while it exhibits potent cytotoxic effects against cancer cells, it shows relatively low toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial for minimizing side effects in potential clinical applications .

Case Study 1: Breast Cancer Treatment

In a controlled study involving breast cancer patients, this compound was administered alongside standard chemotherapy. Patients receiving the compound exhibited improved outcomes compared to those on chemotherapy alone, with a notable increase in progression-free survival rates .

Case Study 2: Leukemia Management

Another case study focused on patients with acute lymphoblastic leukemia treated with this compound as an adjunct therapy. The results showed a significant reduction in leukemic blast counts and improved overall survival rates, suggesting its efficacy as part of a combination therapy strategy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
MechanismDHFR inhibition
AntioxidantFree radical scavenging
CytotoxicitySelective toxicity towards cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.